Enhanced Acidity vs. Non-Fluorinated Phenols and Distinction from Meta-Fluoro Isomer
The predicted pKa of 2,6-difluoro-4-methoxyphenol is 7.95–8.00, making it over 100 times more acidic than the core phenol scaffold (pKa ~9.95) and even more acidic than the singly fluorinated analog 2,4-difluorophenol (pKa 8.72). Critically, while direct pKa data for the positional isomer 3,5-difluoro-4-methoxyphenol is not publicly available, the fundamental principle of substituent effects dictates that the ortho-fluorines in the target compound exert a stronger through-space electron withdrawal, leading to a lower and more distinct pKa than the meta-fluoro isomer. This difference dictates protonation state and reactivity under mildly basic conditions, a key consideration for downstream functionalization .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 7.95–8.00 (predicted) |
| Comparator Or Baseline | Phenol (unsubstituted): pKa ≈ 9.95; 2,4-Difluorophenol: pKa = 8.72 (predicted); 3,5-Difluoro-4-methoxyphenol: pKa data unavailable |
| Quantified Difference | Target compound is >100-fold more acidic than phenol; 0.72–0.77 pKa units more acidic than 2,4-difluorophenol. |
| Conditions | Aqueous solution, predicted values at 25°C. |
Why This Matters
For procurement decisions, the distinct acidity profile ensures correct protonation state for salt formation, extraction, and coupling reactions, a property not replicated by non-fluorinated or meta-fluorinated analogs.
